Iodine-131 is primarily produced as a fission product during the nuclear fission of uranium-235 and plutonium. It constitutes approximately 3% of the total fission products generated from these elements. The isotope is classified as a beta-emitting radioisotope, with a half-life of approximately 8.02 days. This relatively short half-life makes it suitable for medical applications, as it allows for effective treatment while minimizing prolonged radiation exposure to patients .
Iodine-131 can be synthesized through various methods, primarily involving neutron irradiation of tellurium targets in nuclear reactors. The most common synthesis methods are:
The molecular structure of Iodine-131 consists of a single iodine atom with an atomic mass of approximately 131 atomic mass units. It has a nucleus containing 53 protons and 78 neutrons. The stability and decay characteristics are defined by its beta decay process, where it transforms into stable xenon-131 . The decay process can be represented as follows:
This transformation occurs with an energy release of approximately 606 keV, followed by gamma emission as the excited xenon nucleus stabilizes .
Iodine-131 participates in several chemical reactions typical for halogens:
The mechanism of action for Iodine-131 primarily involves its ability to emit beta particles and gamma radiation upon decay. When administered therapeutically:
Iodine-131 exhibits several notable physical and chemical properties:
These properties make it suitable for both therapeutic and diagnostic applications in medicine .
Iodine-131 has diverse applications in the field of medicine:
CAS No.:
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4